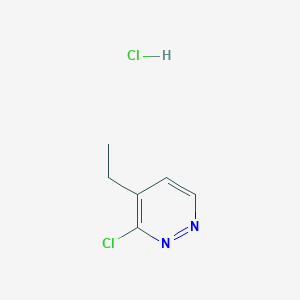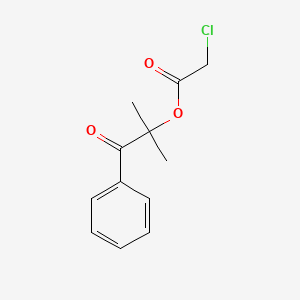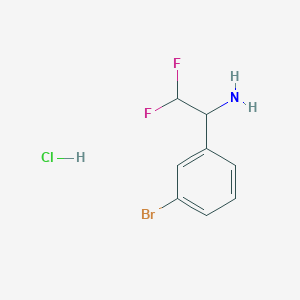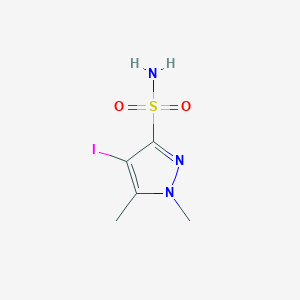
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a compound with a unique structure and a variety of potential applications. It is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is not fully understood. However, it is believed to be mediated by its ability to act as an electrophile, meaning that it can react with nucleophiles to form covalent bonds. This reaction is believed to be responsible for its various applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one have not been extensively studied. However, it has been shown to have some potential effects on the body. For example, in vitro studies have demonstrated that 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one has several advantages and limitations for laboratory experiments. One of the main advantages is its high reactivity, which makes it suitable for a variety of reactions. In addition, it has low toxicity and is relatively easy to handle and store. However, 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one. For example, further research could be conducted to explore its potential applications in drug synthesis and development. Additionally, its mechanism of action could be studied in greater detail to gain a better understanding of its biochemical and physiological effects. Finally, its potential toxicity could be further evaluated to determine its safety for use in laboratory experiments.
Méthodes De Synthèse
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is synthesized by a process called fluorination. The process begins with the reaction of a brominated quinoline with trifluoromethanesulfonic acid and potassium carbonate. This reaction yields a trifluoromethylated quinoline. The compound is then subjected to a fluorination reaction with potassium fluoride and a catalytic amount of silver trifluoroacetate. This reaction yields the desired 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one.
Applications De Recherche Scientifique
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one has been studied for its potential applications in scientific research. It has been used in the synthesis of novel organic compounds and materials, and as a reagent in organic synthesis. It has also been used as a catalyst in various reactions, such as the synthesis of heterocycles and the preparation of fluorinated compounds.
Propriétés
IUPAC Name |
7-bromo-3-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-7(10(12,13)14)9(16)15-8(5)4-6/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFONSJRBFAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)





![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)




